![molecular formula C11H17FN2S B2722516 {[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine CAS No. 1820576-31-5](/img/structure/B2722516.png)

{[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

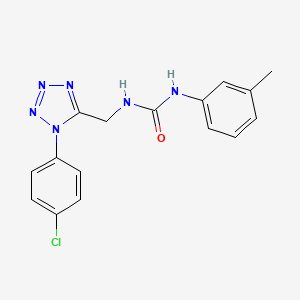

“{[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This specific compound also contains a fluorine atom and a thiophene group .

Molecular Structure Analysis

The molecular formula of “this compound” is C11H17FN2S . The structure includes a pyrrolidine ring, a fluorine atom, a thiophene group, and a methylamine group .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 228.33 . Other physical and chemical properties are not detailed in the available resources.Scientific Research Applications

Hydrogen-Bond Basicity of Secondary Amines

Research on the hydrogen-bond basicity of secondary amines, including pyrrolidine derivatives, highlights the impact of structural factors such as steric effects and the electron-donating capabilities of nitrogen on their interaction with hydrogen-bond donors. These findings are crucial for understanding the behavior of complex amines in various chemical environments, including their reactivity and role as potential ligands or catalysts in organic synthesis (Graton, Berthelot, & Laurence, 2001).

Pharmacological Characterization of κ-Opioid Receptor Antagonists

The development of novel κ-opioid receptor (KOR) antagonists explores the structure-activity relationships critical for high affinity and selectivity towards KORs. Such research provides insights into the potential therapeutic applications of these compounds in treating depression and addiction disorders, demonstrating the role of specific structural motifs in enhancing pharmacological efficacy (Grimwood et al., 2011).

Fluorescence Sensing Applications

Studies on aggregation-induced emission (AIE) active donor-acceptor fluorophores and novel fluorescent sensors based on pyrrolidine and pyrazoloquinoline derivatives demonstrate the potential of these compounds in detecting volatile acids and aromatic amines. These findings highlight the role of specific structural features in enabling high sensitivity and selectivity in fluorescence-based sensing applications (Debsharma et al., 2019), (Mac et al., 2010).

Spin Crossover Complexes

Research on polynuclear spin crossover complexes provides insights into the synthesis, structure, and magnetic behavior of compounds containing pyrrolidine and related nitrogen-based ligands. These studies elucidate the effects of ligand frameworks on the spin states of metal centers, offering potential applications in molecular electronics and spintronic devices (Boldog et al., 2009).

Electron Transport Materials for Solar Cells

The development of novel electron transport materials for polymer solar cells, based on benzodithiophene and incorporating nitrogen-based heterocyclic groups, demonstrates the importance of structural design in achieving high power conversion efficiencies. Such research contributes to the advancement of materials science in the context of renewable energy technologies (Kim et al., 2014).

properties

IUPAC Name |

1-[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FN2S/c1-13-6-10-5-9(12)7-14(10)8-11-3-2-4-15-11/h2-4,9-10,13H,5-8H2,1H3/t9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSOOHQKHRQAII-UWVGGRQHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CC(CN1CC2=CC=CS2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]1C[C@@H](CN1CC2=CC=CS2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2722433.png)

![(1H-indol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2722434.png)

![2-(4-ethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2722440.png)

![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2722443.png)

![3-Fluoro-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2722446.png)

![3'-(3,5-Dimethylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2722447.png)

![2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2722450.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2722451.png)

![1-[3-[5-[1-(Cyclopropanecarbonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2722453.png)

![2-((3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2722455.png)